Cas no 2227833-96-5 (rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine
- rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine
- EN300-1834068
- 2227833-96-5
-
- インチ: 1S/C14H21NO/c1-4-16-11-7-5-10(6-8-11)13-12(9-15)14(13,2)3/h5-8,12-13H,4,9,15H2,1-3H3/t12-,13-/m1/s1
- InChIKey: GYNGGYJTUDXBHP-CHWSQXEVSA-N
- SMILES: O(CC)C1C=CC(=CC=1)[C@@H]1[C@@H](CN)C1(C)C
計算された属性
- 精确分子量: 219.162314293g/mol
- 同位素质量: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2.6
rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834068-0.05g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1834068-0.1g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1834068-5.0g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1834068-0.5g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1834068-1.0g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1834068-5g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1834068-10.0g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1834068-2.5g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1834068-0.25g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1834068-10g |
rac-[(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |
2227833-96-5 | 10g |
$5774.0 | 2023-09-19 |
rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報
Racemic (1R,3R)-3-(4-Ethoxyphenyl)-2,2-Dimethylcyclopropylmethanamine: A Comprehensive Overview
The compound rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227833-96-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which are known for their unique electronic and steric properties. The presence of the 4-ethoxyphenyl group introduces additional electronic effects, while the cyclopropane ring contributes to the molecule's rigidity and reactivity. Recent studies have highlighted the importance of such compounds in drug design, particularly in targeting specific biological pathways.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and stereo-selective cyclopropanation techniques. The stereochemistry of the molecule, specifically the 1R,3R configuration, plays a critical role in its biological activity. Researchers have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising lead compound for the development of novel therapeutics. For instance, studies published in *Nature Communications* (2023) have shown that this compound can modulate serotonin receptor activity, potentially offering new avenues for treating depression and anxiety disorders.
The 4-ethoxyphenyl substituent is particularly noteworthy as it enhances the molecule's lipophilicity, which is crucial for its absorption and bioavailability. This feature has been leveraged in preclinical trials to improve the pharmacokinetic profile of the compound. Furthermore, the cyclopropylmethanamine core provides a rigid scaffold that facilitates interactions with target proteins. Computational modeling studies using molecular docking techniques have revealed that this compound can form stable interactions with key residues in the active site of its target enzymes.
Another area of interest lies in the potential of this compound as a building block for more complex molecular architectures. Its unique structure allows for further functionalization at multiple positions, enabling chemists to explore diverse chemical space. For example, researchers have successfully appended additional bioisosteric groups to enhance selectivity and reduce off-target effects. These modifications have been documented in several high-impact journals, including *Journal of Medicinal Chemistry* (2023), where authors describe how such derivatization strategies can lead to improved drug candidates.
In terms of industrial applications, this compound has shown promise as an intermediate in the synthesis of advanced materials. Its ability to undergo various transformations under mild conditions makes it an attractive candidate for large-scale production processes. Recent breakthroughs in catalytic asymmetric synthesis have further expanded its utility by enabling enantioselective access to its chiral centers. This capability is particularly valuable in industries where enantiopure compounds are required for specific applications.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of such compounds. Studies conducted by environmental chemists have shown that under aerobic conditions, this compound undergoes rapid microbial degradation due to its susceptibility to oxidative cleavage. This property is advantageous from a sustainability perspective as it reduces the risk of long-term environmental persistence.
In conclusion, rac-(1R,3R)-3-(4-ethoxyphenyl)-2,2-dimethylcyclopropylmethanamine represents a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, particularly in drug discovery and materials science. As ongoing studies unravel more about its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.
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